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Alaninamide water

Cat. No.: B12605190
CAS No.: 875783-56-5
M. Wt: 106.12 g/mol
InChI Key: UZHBCSJJGLQZKL-DKWTVANSSA-N
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Description

Significance of Alaninamide and its Derivatives in Peptide Chemistry Research

Alaninamide and its derivatives are of considerable importance in peptide chemistry research due to their ability to mimic the basic structural units of proteins. The amide group in alaninamide is central to the peptide bond that links amino acids together, forming the backbone of proteins. nih.govluxembourg-bio.comyoutube.com By studying alaninamide, researchers can gain insights into the fundamental properties of this bond without the complexities introduced by larger and more varied side chains. nih.gov

Derivatives of alaninamide are synthesized to explore specific aspects of peptide structure and function. For instance, modifying the N-terminus or C-terminus, or creating dipeptides and tripeptides with alanine (B10760859) units, allows for systematic studies of how chain length and sequence affect conformation and solvation. nih.govnih.gov These model systems are instrumental in developing and validating theoretical models that predict protein folding and dynamics. nih.govnih.gov Furthermore, alaninamide derivatives are utilized in the design of novel therapeutic peptides and peptidomimetics. acs.orgontosight.ai

Overview of Alaninamide's Role in Understanding Solute-Solvent Interactions in Water

The interaction between a solute and the surrounding water molecules, known as hydration or solvation, is a key determinant of molecular structure and function. Alaninamide serves as an excellent model for dissecting these solute-solvent interactions. cas.cznih.gov The molecule possesses both a hydrophobic part (the methyl group) and hydrophilic parts (the amino and amide groups), allowing for the simultaneous study of how water organizes around different types of chemical moieties.

Computational and experimental studies on alaninamide in water have provided detailed pictures of its hydration shell. cas.cznih.govresearchgate.net Techniques like NMR spectroscopy and molecular dynamics simulations have revealed how water molecules form hydrogen bonds with the polar groups of alaninamide and how they structure themselves around the nonpolar methyl group. cas.cznih.gov These studies are crucial for understanding the hydrophobic effect, a major driving force in protein folding, and for refining the parameters used in computational models of biological systems. jocpr.comresearchgate.net

Fundamental Research Questions Pertaining to Alaninamide's Behavior in Aqueous Solution

The study of alaninamide in water is driven by several fundamental research questions that are central to biophysical chemistry:

Conformational Preferences: What are the preferred three-dimensional structures (conformers) of alaninamide in an aqueous solution, and how does the surrounding water influence this conformational equilibrium? researchgate.netresearchgate.net Short peptides like those based on alanine are known to favor specific backbone conformations, such as the polyproline II (PPII) structure, in water. nih.govnih.gov

Hydration Structure and Dynamics: How many water molecules constitute the first hydration shell of alaninamide, and what are their precise arrangement and orientation? cas.cznih.gov How quickly do these water molecules exchange with the bulk solvent? Understanding the structure and dynamics of the hydration shell is key to explaining the molecule's properties in solution. nih.govmdpi.com

Vibrational Spectroscopy and Energy Relaxation: How do the vibrational frequencies of alaninamide's functional groups, particularly the amide I mode (mainly C=O stretching), shift in the presence of water? nih.govnih.govresearchgate.net How is vibrational energy dissipated from an excited alaninamide molecule to the surrounding water molecules? These questions are addressed using techniques like infrared and Raman spectroscopy. nih.govresearchgate.net

The following table summarizes key research findings on the conformational analysis of alanine-based peptides in aqueous solutions.

PeptideMethodKey FindingReference
TrialanineUV-CD and 1H NMRShows a strong preference for the polyproline II (PPII) conformation in water. nih.gov
Alanine DipeptideMolecular Dynamics SimulationsThe PPII conformation is stabilized by the solvation of the peptide backbone. nih.gov
Poly-L-alanineOptical Rotatory DispersionA hydrophobic interaction is involved in the helix-random coil transition in water. scilit.com

The following table presents data from computational studies on the hydration shell of alanine and related peptides.

MoleculeComputational MethodObservation on Hydration ShellReference
AlanineCarr-Parinello Molecular Dynamics (CPMD)Revealed a more structured solvent and significant differences in the radial and angular distributions of water molecules compared to classical MD. cas.cznih.gov
Ala-Leu-Ala-Leu PeptideFirst-Principles SimulationsThe shift in the vibrational signature of carbonyl groups is in agreement with their different probabilities to form hydrogen bonds with the solvent. nih.gov
Alanine DipeptideMachine Learning-based Implicit Solvent ModelThe model accurately reproduced the forces on solute atoms from explicit solvent calculations. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10N2O2 B12605190 Alaninamide water CAS No. 875783-56-5

Properties

CAS No.

875783-56-5

Molecular Formula

C3H10N2O2

Molecular Weight

106.12 g/mol

IUPAC Name

(2S)-2-aminopropanamide;hydrate

InChI

InChI=1S/C3H8N2O.H2O/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H2/t2-;/m0./s1

InChI Key

UZHBCSJJGLQZKL-DKWTVANSSA-N

Isomeric SMILES

C[C@@H](C(=O)N)N.O

Canonical SMILES

CC(C(=O)N)N.O

Origin of Product

United States

Theoretical and Computational Investigations of Alaninamide Water Systems

Quantum Chemical Approaches to Alaninamide Hydration

Quantum chemical methods are powerful tools for accurately describing the electronic structure and energetics of molecular systems. They are particularly useful for studying the specific, short-range interactions, such as hydrogen bonds, that govern the formation of alaninamide-water complexes.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate description of molecular interactions. Studies using methods like Møller-Plesset perturbation theory (MP2) have been employed to investigate the structure and stability of complexes formed between a single alaninamide molecule and one or more water molecules.

Research has focused on identifying the most stable conformations of the alaninamide-water van der Waals complex. kent.edu Ab initio calculations at the MP2/6-31+G** level of theory have identified multiple stable minima on the potential energy surface of the alaninamide-water complex. researchgate.net These studies have confirmed that the most stable structure of the 1:1 complex is based on the lowest energy conformation of the isolated alaninamide molecule. kent.edu The water molecule typically forms a hydrogen-bonded bridge between the amino group (-NH2) and the carbonyl group (C=O) of the alaninamide, acting simultaneously as a hydrogen bond donor and acceptor. This bridging interaction is a key feature stabilizing the complex. An ab initio study on the related N-formyl-L-alaninamide monohydrate further elucidated the critical role of the water molecule in influencing peptide folding through such hydrogen-bonded bridges. acs.org

Table 1: Relative energies of alaninamide-water complex conformers calculated using ab initio methods. The global minimum is set to 0.00 kJ/mol. Data is illustrative of typical findings in computational studies.
ConformerRelative Energy (kJ/mol)Key Hydrogen Bonds
I (Global Minimum)0.00Water bridge between C=O and NH₂
II5.21Water H-bonded to C=O only
III8.67Water H-bonded to NH₂ only
IV12.34Water interacting with amide NH

Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it well-suited for studying larger systems or for applications requiring numerous calculations, such as exploring reaction pathways or simulating spectra. DFT has been widely applied to investigate alaninamide in aqueous environments, often using implicit solvent models like the Polarizable Continuum Model (PCM) or by including a few explicit water molecules.

A significant application of DFT has been in studying the proton transfer mechanism from the keto form of alaninamide to its enol tautomer (alaninamidic acid). sci-hub.se These calculations, performed at the B3LYP/6-311++G** level, revealed that the presence of a single water molecule significantly lowers the energy barrier for this reaction, highlighting the catalytic role of water in peptide tautomerization. sci-hub.seacs.org DFT is also instrumental in interpreting experimental spectra. By calculating the vibrational Raman optical activity (VROA) spectra for different alaninamide conformers in solution, researchers have been able to suggest the presence of C7,eq−C5, C7,eq, and αR conformers in aqueous solution. acs.orgnih.gov Furthermore, DFT calculations based on snapshots from molecular dynamics simulations have been used to compute NMR chemical shifts and spin-spin coupling constants for alanine (B10760859) in water, yielding results that are significantly closer to experimental values than simpler models. nih.gov

Hybrid QM/MM methods provide a powerful framework for studying chemical processes in complex environments like solutions. mpg.de In this approach, the solute (alaninamide) is treated with a high-level quantum mechanics method, while the surrounding solvent (water) is described by a simpler, classical molecular mechanics force field. mpg.de This partitioning allows for the accurate modeling of electronic changes in the solute while efficiently accounting for the bulk solvent effects.

QM/MM simulations are particularly effective for calculating hydration free energies and studying solvent polarization effects. nih.govmdpi.com For instance, Carr-Parrinello molecular dynamics (CPMD), a DFT-based QM/MM method, has been used to model the hydration shell of alanine. nih.gov The CPMD approach revealed a more structured and organized arrangement of water molecules around the solute's functional groups compared to what is predicted by purely classical MD simulations. nih.gov QM/MM molecular dynamics have also been successfully applied to study the first solvation shell of similar biomolecules, providing detailed pictures of the radial distribution functions (RDFs) of water around specific atomic sites and the dynamics of the hydrogen bond network. arxiv.org These studies underscore the necessity of a quantum mechanical treatment to capture the intricate details of solute-solvent interactions. mdpi.comrsc.org

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations of Alaninamide in Water

While quantum methods excel at describing detailed interactions, MD and MC simulations are the primary tools for exploring the conformational landscape and dynamics of molecules in solution over longer timescales. These methods use classical force fields to model the interactions between all atoms in the system.

The conformation of a peptide is crucial to its function and is heavily influenced by the surrounding water. MD and MC simulations are used to sample the vast number of possible conformations of alaninamide in water to determine their relative populations and the free energy barriers between them. nih.gov Monte Carlo simulations of the alanine dipeptide (a closely related model) in liquid water have been used to analyze the thermodynamics of various low-energy conformers. nih.gov

These simulations have shown that peptide-solvent interactions play a critical role in determining conformational preferences. nih.gov For short alanine-based peptides in water, conformations corresponding to the polyproline II (P(II)) helix are often found to be significantly populated. nih.gov Simulations suggest that this preference is not necessarily due to direct, favorable hydrogen-bonding bridges with water, but rather that the solvent acts to "unmask" intrinsic conformational preferences by minimizing steric conflicts within the peptide. nih.gov By calculating the potential of mean force (PMF) along key dihedral angles, researchers can construct a free energy landscape that reveals the most stable conformational basins and the transition pathways between them. diva-portal.org

Table 2: Representative data from MD/MC simulations of alanine dipeptide in water, showing the relative free energy and major conformational state.
Conformational StateTypical Dihedral Angles (φ, ψ)Relative Free Energy (kJ/mol)Key Characteristics
Polyproline II (P(II))(-75°, +145°)0.0Extended, solvent-exposed conformation
β-strand (β2)(-135°, +135°)~2.5Extended sheet-like structure
Right-handed α-helix (αR)(-65°, -40°)~5.0Compact, helical structure
C7eq(-75°, +70°)~8.0Intramolecular H-bond (7-membered ring)

MD and MC simulations provide a detailed, time-resolved picture of the water molecules in the immediate vicinity of alaninamide, known as the solvation shell. Analysis of simulation trajectories allows for the characterization of both the structure and dynamics of this hydration layer. nih.gov

Evaluation and Development of Force Fields for Alaninamide-Water Interactions

The accurate theoretical modeling of alaninamide-water systems via molecular dynamics (MD) simulations is critically dependent on the quality of the underlying empirical potential energy functions, or force fields. aau.dk These force fields approximate the complex quantum mechanical interactions with simpler mathematical functions, and their evaluation and development are paramount for achieving reliable predictions of the structure, dynamics, and thermodynamics of solvated peptides.

Standard nonpolarizable force fields, such as AMBER, CHARMM, and OPLS, describe electrostatic interactions using fixed, atom-centered charges. acs.orgacs.orgnih.govduke.edu While computationally efficient, this "one-size-fits-all" approach does not account for the redistribution of electron density in response to changes in the molecular environment, a phenomenon known as electronic polarization. duke.edu This can be a significant limitation, as real physical systems polarize substantially in high-dielectric media like water. duke.edu

To address this, polarizable force fields have been developed. These models, such as AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications), explicitly account for induced dipoles, offering a more physically accurate representation of electrostatic interactions. aau.dknih.govacs.org Studies have shown that polarizable force fields can perform better than nonpolarizable ones for describing properties like solvation free energies. nih.gov However, they come at a higher computational cost. nih.gov

The evaluation of force fields for alaninamide-water systems often involves benchmarking simulation results against experimental data or high-level quantum mechanical calculations. openreview.net Key metrics for comparison include the reproduction of conformational energies, solvation patterns, and spectroscopic properties. nih.govnih.gov For instance, comparative studies on dipeptides have shown that while the solvation patterns are similar for most atoms across different methods (classical force fields, mixed QM/MM, and full QM), they can differ substantially for the charged termini and the backbone amide group. nih.gov Recent benchmarks highlight that force/energy prediction errors alone are not sufficient to guarantee the production of realistic MD trajectories, emphasizing the need for evaluation based on relevant simulation metrics and model stability. openreview.net

The choice of water model (e.g., TIP3P, SPC/E, OPC) is also a crucial component of the force field and significantly impacts the simulation outcome. nih.govnih.gov Studies on the similar dialanine peptide have shown that different water models can predict variations in hydrogen bond populations. nih.gov Some research suggests that force fields combining a modern protein force field with a four-point water model provide an optimal description for systems with both structured and disordered regions. nih.gov The development of next-generation force fields continues to focus on improving the description of polarization and refining parameters to better match experimental observables for systems like alaninamide in aqueous solution. aau.dkumn.edu

Interactive Table: Comparison of Force Field Types for Biomolecular Simulations

Feature Nonpolarizable Force Fields (e.g., AMBER, CHARMM) Polarizable Force Fields (e.g., AMOEBA)
Electrostatics Fixed, atom-centered point charges. duke.edu Accounts for induced dipoles and electron redistribution. duke.eduacs.org
Physical Accuracy Less accurate; does not capture electronic polarization. duke.edu More accurate representation of electrostatic interactions. nih.gov
Computational Cost Lower, allowing for longer/larger simulations. Higher, more computationally intensive. nih.gov

| Typical Use Case | Routine simulations of large biomolecular systems. aau.dk | High-accuracy simulations, studies of charged systems, or where polarization is key. nih.govacs.org |

Theoretical Modeling of Hydrogen Bonding Networks in Alaninamide-Water Systems

Hydrogen bonds are the primary non-covalent interactions governing the behavior of alaninamide in an aqueous environment. They dictate the solvation structure, conformational stability, and dynamics of the peptide. acs.orglibretexts.org Theoretical and computational methods, particularly quantum mechanics (QM) calculations and molecular dynamics (MD) simulations, are essential tools for investigating these intricate networks at a molecular level. nih.govsci-hub.se

Quantum mechanical calculations have been instrumental in identifying the stable conformations of the alaninamide-water complex and characterizing the specific hydrogen bonds that stabilize them. acs.orgresearchgate.net Studies using Møller–Plesset perturbation theory (MP2) have found multiple stable minima for the alaninamide-water complex. acs.orgresearchgate.net

In the lowest energy conformation, the water molecule is strategically inserted, forming a cyclic network of hydrogen bonds with the peptide backbone. acs.orgsci-hub.se Specifically, the water molecule acts as both a hydrogen bond donor and an acceptor:

An intermolecular hydrogen bond forms from one of the amide (-NH₂) hydrogens of alaninamide to the oxygen of the water molecule. acs.org

A second, stronger hydrogen bond is formed from one of the water's hydrogens to the carbonyl oxygen (C=O) of alaninamide. acs.org

This bridging action of the water molecule is a common motif in peptide hydration. sci-hub.se Experimental measurements from rotational spectra, combined with ab initio calculations, have provided precise intermolecular hydrogen bond lengths. For the lowest energy structure, the amide-to-water bond length was determined to be approximately 2.042 Å, and the water-to-carbonyl oxygen bond length was found to be about 1.931 Å. acs.orgresearchgate.net These interactions are crucial as they can compete with and potentially disrupt the intramolecular hydrogen bonds that stabilize the peptide's conformation in the gas phase. acs.org

Interactive Table: Alaninamide-Water Intermolecular Hydrogen Bond Data

Donor Acceptor Method H-Bond Length (Å) Source
Alaninamide (Amide N-H) Water (O) MP2/6-31+G** (Optimized) 2.061 researchgate.net
Water (O-H) Alaninamide (Carbonyl O) MP2/6-31+G** (Optimized) 1.914 researchgate.net
Alaninamide (Amide N-H) Water (O) Best-fit to Rotational Spectra 2.042 acs.orgresearchgate.net

While QM calculations provide a static picture of the most stable interactions, MD simulations offer a dynamic view, allowing for statistical analysis of hydrogen bond lifetimes and the connectivity of the solvation shell. The lifetime of a hydrogen bond is a measure of its stability and is crucial for understanding the kinetics of solvent rearrangement. pku.edu.cn

When a solute like alaninamide is introduced, the lifetimes of hydrogen bonds in its immediate vicinity are altered. Studies on similar amide-water systems show that hydrogen bonds between the solute and water can be stronger and longer-lived than the surrounding water-water hydrogen bonds. researchgate.net For instance, in dialanine, vibrational relaxation and spectral diffusion of the amide I vibration are directly influenced by the hydrogen bond fluctuation dynamics around the amide group. nih.gov The connectivity, often analyzed through radial distribution functions, reveals the number and distance of water molecules in alaninamide's solvation shells, showing how water molecules structure themselves around both the hydrophilic (amide and carbonyl) and hydrophobic (methyl) groups.

The presence of a solute like alaninamide perturbs the surrounding hydrogen bond network of bulk water. rsc.org The peptide imposes its own structural and chemical preferences on the local water molecules, leading to changes in the network's topology compared to the pure liquid. wesleyan.edu

The hydrophilic parts of alaninamide—the amide and carbonyl groups—integrate into the water network by forming strong, directed hydrogen bonds, as detailed previously. acs.orgsci-hub.se This can lead to a local ordering of water molecules. Conversely, the nonpolar methyl side chain cannot form hydrogen bonds and disrupts the local tetrahedral network of water. ictp.it Water molecules are thought to form a "cage-like" structure around such hydrophobic groups, which can lead to a local strengthening and tangential orientation of water-water hydrogen bonds at the interface. rug.nl

Experimental Spectroscopic Probes of Alaninamide Hydration and Conformation

Vibrational Spectroscopy for Conformational Analysis of Alaninamide in Water

Vibrational spectroscopy measures the frequencies of vibrations in a molecule, which are sensitive to its geometry and environment. These techniques are therefore ideal for studying the conformational landscape of flexible molecules like alaninamide in solution.

Infrared (IR) spectroscopy is a widely used technique for analyzing the structure of proteins and peptides in aqueous solutions. harricksci.com The amide I band (primarily C=O stretching) and amide II band (C-N stretching and N-H bending) are particularly sensitive to the secondary structure of the peptide backbone. harricksci.com

For alaninamide and its derivatives in aqueous solution (typically D₂O to avoid overwhelming absorption from H₂O), the amide I' band is a key diagnostic marker. Studies on the closely related alanine (B10760859) dipeptide have utilized two-dimensional infrared (2D IR) spectroscopy to unambiguously assign the amide I' transitions. nih.gov By employing ¹³C isotopic substitution on the carbonyl group, researchers have shown that the two amide-I' modes are highly localized and their frequency distributions are uncorrelated, which is consistent with a polyproline II (PP(II))-like conformation in water. nih.gov The analysis of cross-peaks in the 2D IR spectrum revealed a very small coupling constant (1.5 ± 0.5 cm⁻¹), which supports the dihedral angles (φ, ψ) being in the range of (-70° ± 25°, +120° ± 25°), characteristic of the PP(II) conformation. nih.gov These findings suggest that IR spectroscopy can precisely define the conformational preferences of alaninamide in water by probing the localized vibrations of its amide groups.

Raman spectroscopy, which measures scattered light, offers complementary information to IR absorption and is particularly well-suited for aqueous solutions due to the weak Raman signal of water. nih.gov Vibrational Raman Optical Activity (VROA), the differential Raman scattering of right- versus left-circularly polarized light, is exceptionally sensitive to molecular chirality and conformation.

Experimental and computational VROA studies on N-acetyl-N'-methyl-l-alaninamide (NANMLA), a capped analog of alaninamide, have been conducted to determine its predominant conformations in water. acs.orgacs.org By comparing the experimental VROA spectra in H₂O and D₂O with ab initio theoretical predictions for various low-energy conformations, researchers have identified the likely solution-phase structures. acs.orgacs.org

The results support the presence of several coexisting conformers in aqueous solution, as detailed in the table below.

Predominant Conformations of N-acetyl-N'-methyl-l-alaninamide in Solution acs.org
C₇,eq−C₅
C₇,eq
αR

These studies highlight that the hydration environment significantly influences the conformational equilibrium of alaninamide, and VROA is a powerful technique for elucidating this complex structural landscape. acs.orgresearchgate.net

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light, providing detailed information about the three-dimensional structure of chiral molecules in solution. chemrxiv.org For alaninamide, VCD is a sensitive probe of its conformational state as influenced by hydrogen bonding with surrounding water molecules. nih.gov

Studies on L-alanine and its dipeptide analogs in water demonstrate that the VCD spectrum is highly sensitive to the solute-solvent hydrogen bond network. nih.govcapes.gov.br Theoretical simulations combined with experimental data show that explicitly including water molecules and their thermal disorder is crucial for accurately reproducing the experimental VCD spectra. nih.gov For instance, calculations on the L-alanine zwitterion stabilized by explicit water molecules revealed that the VCD spectrum is very sensitive to the specific arrangement of the neighboring water molecules. capes.gov.br The sign patterns observed in the amide I and II VCD bands can be correlated with specific secondary structures, such as polyproline II (P(II)) or α-helical conformations. nih.gov This demonstrates that VCD is an invaluable tool for characterizing the chiral conformation of alaninamide and the structure of its immediate hydration shell. nih.govresearchgate.net

Microwave and Rotational Spectroscopy of Gas-Phase Alaninamide-Water Complexes

Microwave and rotational spectroscopy provide unparalleled precision for determining the geometric structure of molecules and molecular complexes in the gas phase. kent.edu By studying alaninamide-water clusters in a supersonic expansion, which cools the molecules to very low rotational temperatures (~5 K), it is possible to isolate and characterize the initial steps of hydration at a molecular level. kent.edu

High-resolution microwave spectroscopy has been successfully used to determine the structure of the 1:1 alaninamide-water complex. kent.eduacs.org By measuring the rotational transitions for several isotopologues of the complex, the molecular moments of inertia can be determined with high accuracy. kent.edu These experimental moments of inertia are then used to fit a precise molecular structure.

The research confirmed that the most stable conformation of the alaninamide-water complex is based on the lowest-energy conformer of the alaninamide monomer. kent.eduacs.org In this structure, the water molecule inserts itself into the intramolecular hydrogen bond of the alaninamide, forming a bridge. acs.org This demonstrates that even a single water molecule can significantly influence the peptide's structure, a foundational step in the process of solvation.

The primary interaction holding the alaninamide-water complex together is hydrogen bonding. Microwave spectroscopy allows for the precise measurement of the lengths and orientations of these weak bonds. unibo.it In the lowest energy structure of the alaninamide-water adduct, the water molecule acts as both a hydrogen bond donor and acceptor, forming a cyclic network of two intermolecular hydrogen bonds. acs.org

Detailed analysis of the rotational spectra for four isotopomers of the alaninamide-water complex yielded the precise lengths of these crucial interactions. acs.orgresearchgate.net The water molecule donates a hydrogen to the carbonyl oxygen of the alaninamide and accepts a hydrogen from one of the amide N-H groups. acs.org This cooperative hydrogen bonding network is a key feature of the initial hydration process.

These gas-phase studies provide a precise benchmark for understanding the fundamental forces that govern how water interacts with a peptide backbone, disrupting intramolecular bonds and establishing new, intermolecular hydration networks. kent.eduacs.org

Photoelectron Circular Dichroism (PECD) of Alaninamide in Aqueous Phase

Photoelectron Circular Dichroism (PECD) has recently emerged as a highly sensitive experimental technique for probing molecular chirality, including for molecules in the aqueous phase. rsc.orgresearchgate.net Traditionally, PECD studies were confined to gas-phase molecules. However, recent advancements have enabled its application to study chiral molecules in dilute aqueous solutions, which is crucial for understanding their behavior under biologically relevant conditions. mpg.dempg.de This development marks a significant step towards using PECD as a powerful tool to investigate the conformation and hydration of biomolecules like amino acids and their derivatives in their native environment. rsc.orgmpg.de

Research into the PECD of aqueous-phase chiral molecules has utilized alanine, the simplest chiral amino acid, as a model system. rsc.orgmpg.de These pioneering studies demonstrate the technique's sensitivity to the molecular structure and its interaction with the surrounding water molecules. rsc.org PECD manifests as an asymmetry in the angular distribution of photoelectrons emitted when a chiral molecule is ionized by circularly polarized light. arxiv.org This asymmetry provides a direct and sensitive measure of the molecule's handedness. mpg.de

Detailed Research Findings

A landmark study on aqueous-phase alanine revealed that the PECD response is specific to each of the molecule's carbon atoms and is highly sensitive to changes in the molecular structure, particularly the protonation states of its functional groups. rsc.orgresearchgate.netmpg.de Alanine possesses three chemically distinct carbon atoms: the carboxylic acid carbon (C1), the chiral central carbon (C2), and the methyl group carbon (C3). mpg.de The experiments showed a different PECD response for each of these atoms. rsc.orgresearchgate.net

The study involved measuring the core-level C 1s photoelectron spectra of aqueous L-alanine solutions at varying pH levels. arxiv.org By adjusting the pH, the protonation state of alanine's carboxylic acid and amine groups could be controlled. arxiv.org The pKa values for the carboxylic acid and amine groups in water are approximately 2.3 and 9.9, respectively. arxiv.org Therefore, experiments were conducted at pH values of 1, 7, and 13, ensuring that the vast majority of alanine molecules in the solution existed in a single, well-defined charge state (cationic, zwitterionic, or anionic). arxiv.org

Key findings from these experiments include:

Sensitivity to Protonation State: The PECD signal demonstrated clear sensitivity to the pH-dependent molecular structure of alanine. rsc.orgmpg.de This indicates that PECD can directly probe how the charge state of a chiral molecule affects its electronic structure and interaction with the aqueous environment.

Atom-Specific Probing: The ability to resolve the C 1s photoelectrons from the three different carbon atoms allowed for an atom-specific investigation of chirality. mpg.de

Magnitude of PECD Effect: For the C 1s photoionization of the carboxylic acid group, the observed PECD was of a comparable magnitude to that seen in valence-band photoelectron spectroscopy of gas-phase alanine. rsc.orgresearchgate.netmpg.de This strong signal in the liquid phase underscores the technique's potential for detailed structural analysis in solution. rsc.org

These findings highlight crucial differences between PECD experiments in the liquid versus the gas phase and open the door for investigating solution-specific phenomena. rsc.orgresearchgate.net For instance, PECD may provide detailed information about the nature and potential chirality of the solvation shell that forms around a chiral molecule in water. rsc.orgresearchgate.net This technique represents a new frontier for studying aqueous-phase chiral molecules of biological importance. rsc.orgmpg.de

ParameterDescriptionFinding / ObservationReference
Analyte The chiral molecule studied in the aqueous-phase PECD experiment.L-Alanine rsc.orgmpg.de
Technique The spectroscopic method used for chiral discrimination.Photoelectron Circular Dichroism (PECD) mpg.dearxiv.org
Photon Energy The energy of the circularly polarized light used for photoionization.335 eV arxiv.org
Probed Orbitals The core-level electrons that were photoionized.C 1s mpg.de
Solution pH pH values chosen to ensure alanine adopts a single charge state.1 (Cationic), 7 (Zwitterionic), 13 (Anionic) arxiv.org
Key Result The primary outcome of the PECD measurements on aqueous alanine.The PECD response is different for each of alanine's carbon atoms and is sensitive to the molecular structure (protonation state) related to solution pH. rsc.orgresearchgate.netmpg.de
Implication The broader significance of the research findings.Liquid-phase PECD is a powerful new tool for studying aqueous-phase chiral molecules and their solvation shells under biologically relevant conditions. rsc.orgmpg.de

Conformational Landscape of Alaninamide in Aqueous Environments

Influence of Water Solvation on Alaninamide Backbone Conformation

The interaction between alaninamide and water molecules, a process known as solvation, profoundly influences its three-dimensional structure. This influence is not merely a passive environmental effect but an active interplay that can stabilize specific conformations and shift the balance between different possible shapes.

Stabilization of Specific Alaninamide Conformers (e.g., Polyproline II, Alpha-Helix, C7eq, C5) by Water

Water molecules can stabilize various conformations of alaninamide through hydrogen bonding and other electrostatic interactions. Among the most studied conformers are the polyproline II (PII), alpha-helix (αR), C7eq, and C5 structures.

Polyproline II (PII): Spectroscopic evidence strongly suggests that short alanine-based peptides preferentially adopt the PII conformation in water. nih.govduke.edu Initially, it was believed that this preference was due to favorable hydrogen-bonding water bridges between the peptide's donor and acceptor groups. nih.govduke.edu However, some studies propose that water's role is more indirect, acting to reveal underlying conformational preferences by minimizing steric conflicts within the peptide itself. nih.govduke.edu The relative stability of the PII conformation is thought to be significantly influenced by the interaction energies of water molecules in the immediate vicinity of the peptide. nih.govsigmaaldrich.com The pPII state allows the functional backbone groups to form the most hydrogen bonds with water, suggesting that water-backbone hydrogen bonding is a primary driver for its high prevalence. nih.gov

Alpha-Helix (αR): While less predominant than PII in short, solvated peptides, the right-handed alpha-helical conformation (αR) is another important structure. In aqueous solutions, alaninamide can exhibit populations of both PII and αR conformations. nih.gov The stability of the αR conformation, particularly in comparison to other conformers, can be significantly influenced by the surrounding solvent. annualreviews.org For instance, simulations have shown that a solvated αR conformation can be as stable as a solvated C7eq conformation, a significant shift from the in-vacuo state where C7eq is considerably more stable. annualreviews.org

C7eq and C5: These conformers are characterized by intramolecular hydrogen bonds, forming seven-membered (C7eq) or five-membered (C5) rings. researchgate.netcapes.gov.br In non-polar environments or the gas phase, these intramolecularly hydrogen-bonded structures are often the most stable. nih.govresearchgate.net However, in an aqueous solution, the equilibrium tends to shift away from these compact, self-hydrogen-bonded forms. researchgate.net The polar water molecules can effectively compete for and replace the intramolecular hydrogen bonds with more favorable intermolecular hydrogen bonds. researchgate.net Despite this, the C7eq conformer can still be present in aqueous solutions and is noted to be enthalpically the most stable due to its internal hydrogen bond. nih.gov The C5 conformation is generally destabilized in water compared to more extended structures. researchgate.net

Conformational Equilibria and Their Modulation by Aqueous Solvent

The presence of water significantly modulates the conformational equilibria of alaninamide, shifting the balance between the various possible conformers. In the gas phase, compact structures with intramolecular hydrogen bonds like C7eq and C5 are often favored. nih.govresearchgate.net However, upon solvation in water, the equilibrium shifts towards more extended conformations like PII. researchgate.net This shift is driven by the favorable electrostatic interactions between the peptide and the polar water molecules, which can effectively screen the internal electrostatic interactions of the peptide backbone. researchgate.netnih.gov

Studies using Raman spectroscopy have shown that in aqueous solutions, alaninamide exists in equilibrium between not only the PII and αR conformations but also the C7eq conformation. nih.gov The relative populations of these conformers are sensitive to changes in temperature and pressure, which in turn affect the solvation thermodynamics. nih.gov For example, the C7eq conformer has been found to be enthalpically the most stable, while its partial molar volume is the smallest due to solvent-exclusion effects. nih.gov

Characterization of Hydrated Alaninamide Conformers

Understanding the precise structure and energetic landscape of alaninamide in water requires detailed characterization of its hydrated conformers. This involves analyzing their three-dimensional arrangements and the intricate balance of forces that maintain these structures.

Structural Analysis of Water-Stabilized Alaninamide Conformations

The structure of hydrated alaninamide conformers has been investigated using a variety of experimental and computational techniques. X-ray diffraction studies on crystalline forms of related peptides have shown that water molecules can be inserted into the peptide structure, inducing conformational changes in the backbone. nih.gov

Interplay between Intramolecular Interactions and Alaninamide-Water Intermolecular Forces

The final conformational preference of alaninamide in water is a result of a delicate balance between intramolecular forces within the peptide and intermolecular forces between the peptide and water molecules. researchgate.net

Intramolecular forces include steric repulsion between atoms and the formation of intramolecular hydrogen bonds, which are dominant in stabilizing compact conformers like C7eq and C5 in the gas phase. researchgate.netreddit.comlibretexts.orgyoutube.comkhanacademy.org

Intermolecular forces primarily involve hydrogen bonding between the peptide's amide groups and the surrounding water molecules, as well as van der Waals interactions. reddit.comlibretexts.orgyoutube.comkhanacademy.org

In an aqueous environment, the strong intermolecular hydrogen bonds between alaninamide and water can disrupt the weaker intramolecular hydrogen bonds. researchgate.net This leads to a shift in the conformational equilibrium towards more extended structures that can maximize their interaction with the solvent. researchgate.net The solvent effectively "unmasks" underlying conformational preferences that are a consequence of minimizing intra-peptide steric conflicts. nih.govduke.edu Therefore, the conformational landscape of alaninamide in water is not solely dictated by the peptide itself or the solvent alone, but by the intricate interplay between these two sets of forces.

Effects of Mixed Aqueous Solvents on Alaninamide Conformational Preferences

The conformational preferences of alaninamide can be further tuned by using mixed aqueous solvents, such as water-ethanol or water-dimethyl sulfoxide (B87167) (DMSO) mixtures. The addition of a co-solvent can alter the properties of the solvent environment, leading to changes in the stability of different alaninamide conformers.

For instance, studies have shown that the addition of alcohols like ethanol (B145695) to water can strengthen the association between nonpolar groups, a phenomenon attributed to enhanced structuring of the solvent. annualreviews.org In the context of alaninamide, the addition of ethanol to water has been observed to significantly reduce the pPII content of the alanine (B10760859) residue in a model peptide. nih.gov This suggests that the presence of the co-solvent disrupts the specific hydration patterns that stabilize the PII conformation in pure water. nih.gov

Molecular dynamics simulations of alaninamide in water-ethanol mixtures have shown that the relative populations of the αR and PII conformers are sensitive to the solvent composition. researchgate.net The final free energy difference between these conformers is determined by the interplay between the internal energy of the dipeptide and the solute-solvent interaction energy. researchgate.net These findings highlight the sensitivity of alaninamide's conformational landscape to the specific nature of its aqueous environment.

Table 1: Conformational Preferences of Alaninamide in Different Environments

Conformer Environment Key Stabilizing Factors Reference
Polyproline II (PII) Aqueous Favorable peptide-solvent interactions, minimization of intra-peptide steric conflicts. nih.govduke.edu
Alpha-Helix (αR) Aqueous Solvation effects, can be as stable as C7eq in water. nih.govannualreviews.org
C7eq Gas Phase/Non-polar Intramolecular hydrogen bond. nih.govresearchgate.net
C5 Gas Phase/Non-polar Intramolecular hydrogen bond. nih.govresearchgate.net
PII (Reduced) Water-Ethanol Mixture Disruption of stabilizing hydration patterns by co-solvent. nih.gov

Conformational Behavior of Alaninamide in Water-Organic Cosolvent Mixtures

The conformational landscape of alaninamide and its derivatives is highly sensitive to the solvent environment. In pure water, extended conformations are generally favored due to the ability of water molecules to form strong hydrogen bonds with the peptide backbone, effectively competing with and disrupting potential intramolecular hydrogen bonds. However, the introduction of organic cosolvents into the aqueous solution can significantly alter this balance, leading to shifts in the conformational equilibrium.

Studies on the alanine dipeptide (AD), a common model for the peptide backbone, in water-ethanol mixtures have shown that the presence of an organic cosolvent can modify the relative stability of its conformers. nih.gov In polar solutions like water, the dominant conformations are the extended polyproline II (PII) and the helical αR. nih.gov The stability of these conformers is dictated by a delicate balance between the internal energy of the peptide and the solute-solvent interaction free energy. nih.gov Specifically, the internal energy favors the PII conformation, while the solute-solvent interactions are more favorable for the αR conformer. nih.gov

The specific interactions vary by conformer: in the PII conformation, ethanol interacts mainly with the N-terminal carbonyl group, whereas in the αR conformation, it interacts with both carbonyl groups. nih.gov This demonstrates that cosolvents can induce conformational shifts not by direct, preferential binding that displaces water, but by modifying the broader dielectric and long-range interaction environment, which in turn alters the free energy balance between major conformers. nih.gov

Solvent-Induced Conformational Transitions in Alaninamide Derivatives

The conformational preferences of alaninamide derivatives, particularly the widely studied N-acetyl-L-alaninamide-N'-methylamide (alanine dipeptide or AD), are profoundly influenced by the solvent's properties. researchgate.netnih.gov The balance between intramolecular hydrogen bonds (IHBs) and intermolecular interactions with the solvent dictates which conformations are most populated. researchgate.net Changing the solvent from nonpolar to polar, or from aprotic to protic, can cause significant shifts in this equilibrium.

In the gas phase or in nonpolar solvents like chloroform (B151607) (CHCl3), conformations stabilized by IHBs are dominant. researchgate.netnih.gov These include the C7eq and C5 structures, where the peptide backbone folds to form a seven- or five-membered ring closed by an IHB. researchgate.netacs.org Molecular dynamics simulations show that in chloroform, the C7eq and C5 conformations are significantly populated. researchgate.netupc.edu

However, upon moving to polar solvents, especially those capable of hydrogen bonding like water (H2O) or dimethyl sulfoxide (DMSO), the conformational landscape changes dramatically. researchgate.netnih.gov The stability of internally bonded structures is reduced because the solvent molecules can effectively solvate the peptide's polar groups, offering stronger intermolecular hydrogen bonds that compete with and replace the IHBs. researchgate.net This leads to a shift towards more extended or open structures that are not stable in a vacuum or nonpolar environments. researchgate.netnih.gov

In highly polar solvents, the most populated conformations are typically the extended polyproline II (PII) and the right-handed α-helix (αR). researchgate.netnih.gov Molecular dynamics simulations highlight this transition clearly, showing that while chloroform solutions favor C5 structures, solvents like water, DMSO, and methanol (B129727) favor a mix of PII and αR conformations. researchgate.netupc.edu

The following table, compiled from molecular dynamics simulation data, illustrates the shift in major conformer populations for the alanine dipeptide in different solvents. nih.govupc.edu

Table 1: Approximate Population of Alanine Dipeptide Conformers in Various Solvents
ConformerPopulation in Chloroform (CHCl₃)Population in DMSOPopulation in Water (H₂O)
C5~35%~10-20%~10%
C7eqSignificant PopulationLow PopulationTraces Detected
PII~10%~60%~60%
αR~25%~25%~25%

Note: Populations are approximate and derived from computational simulation studies. nih.govupc.edu The C7eq conformer is a major species in non-polar environments but its population diminishes significantly in polar solvents, where experimental detection can be challenging. nih.gov

This solvent-induced transition is a fundamental principle in peptide and protein folding, where the surrounding environment dictates the local structural preferences of the polypeptide chain. researchgate.netrsc.org The study of simple derivatives like alaninamide in various solvents provides critical insights into the forces governing these complex processes. rsc.orgnih.gov

Intermolecular Interactions and Hydration Structure of Alaninamide

Detailed Analysis of Hydrogen Bonding in Alaninamide-Water Complexes

The primary force governing the interaction between alaninamide and water is hydrogen bonding. The geometry and strength of these bonds are critical in defining the local structure and dynamics of water molecules surrounding the alaninamide.

Alaninamide possesses multiple functional groups that can participate in hydrogen bonding as either donors or acceptors. The amide (-CONH2) and amino (-NH2) groups are the principal sites for these interactions. The carbonyl oxygen of the amide group is a potent hydrogen bond acceptor, while the N-H protons of both the amide and amino groups function as hydrogen bond donors. Theoretical and spectroscopic studies have shown that the amino group is a more effective proton donor than the amide group. This intricate network of donor-acceptor interactions results in a highly organized local water environment.

The hydration shell of alaninamide is characterized by specific and stable hydrogen-bonded networks rather than a random distribution of water molecules. Water molecules can form bridges by simultaneously donating a hydrogen bond to the carbonyl oxygen and accepting a hydrogen bond from an N-H group of the alaninamide molecule. Furthermore, cyclic hydrogen bond motifs, where a chain of hydrogen-bonded molecules forms a closed loop, are frequently observed. These cyclic structures significantly enhance the stability of the hydrated complex.

Microsolvation Studies of Alaninamide with Discrete Water Molecules

Microsolvation studies, which investigate the interaction of a solute with a small number of solvent molecules, offer a foundational approach to understanding bulk hydration phenomena.

The initial stages of hydration have been elucidated through computational and experimental studies of small alaninamide-(H2O)n clusters. For a single water molecule (n=1), the most stable configuration involves the water molecule forming a bridge between the carbonyl oxygen and the amino group. As additional water molecules are introduced, they construct a hydrogen-bonded network around the alaninamide, with the first few molecules interacting directly with the solute and subsequent ones forming a second solvation shell.

Cluster Size (n)Interaction Energy (kcal/mol)Key Hydrogen Bonds
1-10.5O(amide)...H-O(water)-H...N(amino)
2-20.1Formation of a water dimer bridge
3-28.9Initiation of a cyclic water trimer motif
4-37.2Completion of the first hydration layer at the polar groups

Note: The data in this table is illustrative and represents typical values found in computational studies. Actual values may vary depending on the theoretical methods used.

With an increasing number of water molecules, the properties of alaninamide-(H2O)n clusters begin to converge with those observed in bulk aqueous solutions. The well-defined structures of small clusters transition to a more dynamic and disordered hydration shell. Nevertheless, the preferential hydration sites identified in microsolvation studies remain significant in the bulk phase. This progression can be tracked by observing properties such as the average number of hydrogen bonds and the radial distribution functions of water around the solute.

Solvation Thermodynamics and Dielectric Properties of Alaninamide Aqueous Solutions

The dissolution of alaninamide in water is governed by thermodynamic principles, and the resulting solution exhibits distinct dielectric properties. The solvation process is exothermic, with a negative enthalpy of solvation, indicating that the alaninamide-water interactions are stronger than the interactions within the pure components. The entropy of solvation is also negative, reflecting an increase in the order of water molecules within the hydration shell. The Gibbs free energy of solvation is negative, signifying a spontaneous process.

Thermodynamic ParameterValueInterpretation
Gibbs Free Energy of Solvation (ΔGsolv)-8.5 kcal/molSpontaneous dissolution in water
Enthalpy of Solvation (ΔHsolv)-15.2 kcal/molFavorable enthalpic contribution due to strong solute-solvent interactions
Entropy of Solvation (TΔSsolv)-6.7 kcal/molUnfavorable entropic contribution due to ordering of water molecules

Note: The data in this table is illustrative and represents typical values found in computational and experimental studies. Actual values may vary.

Enthalpic and Entropic Contributions to Alaninamide Hydration

The hydration of alaninamide, like other biomolecules, is governed by changes in enthalpy (ΔH) and entropy (ΔS). These thermodynamic parameters provide insight into the energetic favorability of the solvation process. The dissolution of alaninamide in water involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

Molecular dynamics simulations and grid inhomogeneous solvation theory have been employed to dissect the hydration process at an atomistic level, allowing for the distinction between enthalpic and entropic contributions nih.gov. The enthalpy of hydration is largely driven by the formation of hydrogen bonds between the polar groups of alaninamide (the amide and amino groups) and the surrounding water molecules. The transfer of polar groups from a non-aqueous environment to water is generally enthalpically favorable at lower temperatures nih.gov.

Conversely, the hydration of the non-polar methyl group of the alanine (B10760859) side chain is characterized by a significant entropic cost. Water molecules arrange themselves in a more ordered, cage-like structure around the hydrophobic group to maximize hydrogen bonding with each other, leading to a decrease in the entropy of the system nih.gov. This ordering of water molecules around non-polar solutes is a hallmark of the hydrophobic effect. The displacement of these ordered water molecules from hydrophobic surfaces into the bulk is a major driving force for processes like protein folding nih.gov.

Molecular GroupEnthalpic Contribution (ΔH)Entropic Contribution (TΔS)Driving Force
Amide Group (-CONH2)Favorable (Negative)Unfavorable (Negative)Hydrogen bonding with water
Amino Group (-NH2)Favorable (Negative)Unfavorable (Negative)Hydrogen bonding with water
Methyl Group (-CH3)Slightly Favorable/UnfavorableHighly Unfavorable (Negative)Hydrophobic effect, water structuring

It is important to note that these contributions are temperature-dependent. The enthalpy of transferring non-polar groups into water can be negative at low temperatures and positive at higher temperatures, while the opposite trend is observed for polar groups nih.gov.

Dielectric Increment and Relaxation Dynamics in Alaninamide-Water Systems

Dielectric relaxation spectroscopy is a powerful technique for probing the dynamics of polar molecules in solution. For aqueous solutions of alaninamide, this method provides information on how the solute and its hydration water behave under the influence of an external electric field.

Aqueous solutions of zwitterionic amino acids like alanine exhibit a strong dielectric increment, meaning the static dielectric constant of the solution is higher than that of pure water nih.gov. This is attributed to the large dipole moment of the zwitterionic form of the amino acid. While alaninamide is not a zwitterion at neutral pH, its high polarity due to the amide and amino groups also contributes to a significant dielectric increment.

Molecular dynamics simulations have been used to analyze the frequency-dependent dielectric properties of similar systems, such as alanine and alanine dipeptide solutions nih.gov. These studies reveal multiple relaxation processes:

Fast Relaxation: This occurs on a picosecond timescale and is attributed to the reorientation of bulk water molecules that are not significantly affected by the solute.

Intermediate Relaxation: This process is slower and involves the exchange of water molecules between the hydration shell of the alaninamide and the bulk water nih.gov. The water molecules in the hydration shell are dynamically retarded compared to bulk water.

Slow Relaxation: The slowest relaxation process is due to the rotational diffusion of the alaninamide molecule itself, coupled with the dynamics of its tightly bound hydration shell nih.gov.

The relaxation time of L-alanine-water mixtures has been observed to be greater than that of pure water, which is attributed to the hydrogen bonding between the amino acid and water molecules smec.ac.in. The table below presents typical relaxation timescales observed in aqueous solutions of small peptides.

Relaxation ProcessAssociated Molecular MotionTypical Timescale
FastBulk water reorientation~8 ps
IntermediateHydration water exchangeTens of picoseconds
SlowSolute tumbling and hydration shell reorientationHundreds of picoseconds to nanoseconds

The increase in the effective dipole-dipole interaction between self-associated groups leads to an alignment of dipoles in the direction of the applied field, which can be observed as an increase in the Kirkwood correlation factor (g_eff) with increasing concentration smec.ac.in.

Role of Hydration Shells in Alaninamide Stability and Dynamics

The water molecules in the immediate vicinity of a solute molecule, known as the hydration shell, play a critical role in its stability and dynamic behavior. These water molecules have distinct structural and dynamic properties compared to bulk water.

Definition and Characterization of Primary and Secondary Hydration Shells around Alaninamide

The hydration shell is often described in terms of primary and secondary shells.

Primary Hydration Shell: This consists of water molecules that are directly hydrogen-bonded to the polar groups of the alaninamide or are in direct contact with its non-polar surfaces. These water molecules are the most influenced by the solute. For polar groups, the number of water molecules in the first hydration shell can be determined by analyzing the probability of hydrogen bond formation mdpi.com. Quantum mechanical simulations have shown a more structured arrangement of water molecules around both charged and uncharged residues of alanine compared to classical molecular dynamics nih.gov.

Secondary Hydration Shell: This layer of water molecules surrounds the primary hydration shell. The molecules in the secondary shell are influenced by the solute, but to a lesser extent than those in the primary shell. They form hydrogen bonds with the primary hydration shell water molecules and act as a transition region to the bulk solvent researchgate.net.

The structure of the hydration shell is not uniform around the alaninamide molecule. The polar amide and amino groups organize water molecules through strong hydrogen bonds, leading to a well-defined local structure. Around the non-polar methyl group, water molecules form a clathrate-like cage, which is entropically unfavorable nih.gov. The table below provides a qualitative description of the hydration shells around different parts of the alaninamide molecule.

Molecular RegionPrimary Hydration Shell CharacteristicsSecondary Hydration Shell Characteristics
Amide and Amino GroupsOrdered, strong hydrogen bonding, slower dynamicsModerately ordered, acts as a bridge to bulk water
Methyl GroupCage-like structure, entropically unfavorableLess structured than around polar groups, faster transition to bulk

Exchange Dynamics between Alaninamide Hydration Waters and Bulk Water

The water molecules in the hydration shells are not static; they are in a constant state of exchange with the bulk water. The rate of this exchange is a key factor in many biological processes. The dynamics of water in the hydration shell are generally slower than in the bulk. The exchange of hydrogen-bond partners in neat water occurs on a timescale of 1 to 5 picoseconds nih.gov.

The exchange process can be described by a jump-reorientation mechanism, where a water molecule breaks a hydrogen bond with one partner and forms a new one with another nih.gov. The presence of a solute like alaninamide can hinder this process, leading to longer residence times for water molecules in the hydration shell.

Synthetic and Derivatization Methodologies for Alaninamide Research

Stereoselective Synthesis of Alaninamide Analogues for Interaction Probes

The ability to synthesize specific stereoisomers of alaninamide analogues is crucial for creating precise probes to study molecular interactions. These synthetic strategies are foundational for developing tools to investigate biological and chemical systems with high specificity.

Synthetic Pathways for N-Acryloyl Alaninamide and Related Monomers

N-acryloyl alaninamide is a key monomer used in the synthesis of smart polymers, particularly those that are thermo-responsive. The synthesis of N-acryloyl l-alaninamide (B112954) (NAlALA) can be achieved through a straightforward acylation reaction.

A common laboratory-scale synthesis involves dissolving L-alaninamide hydrochloride in chilled water within a three-necked reactor equipped for mechanical stirring and inert gas flow. mdpi.com Diethyl ether and a cool solution of potassium carbonate are then added. Subsequently, a solution of freshly distilled acryloyl chloride in diethyl ether is added dropwise to the reaction mixture. mdpi.com This process yields NAlALA, which can then be copolymerized with other monomers, such as N-acryloyl glycinamide (B1583983) (NAGA), to create copolymers with tunable properties. mdpi.comnih.gov These copolymers, like poly(NAGA-co-NAlALA), can form hydrogels with upper critical solution temperature (UCST) behavior, making them suitable for applications like sustained drug delivery. mdpi.comnih.govresearchgate.net The introduction of the alaninamide moiety imparts hydrophobicity and chirality to the polymer. mdpi.comnih.gov

Controlled polymerization techniques, such as photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization, offer precise control over the molecular weight and architecture of polymers derived from N-acryloyl amino acid monomers. rsc.org This method has been successfully employed to create a variety of well-defined amino acid-based polymers. rsc.org

Starting MaterialReagentsProductKey Features
L-alaninamide hydrochlorideAcryloyl chloride, Potassium carbonateN-acryloyl l-alaninamide (NAlALA)Introduction of a polymerizable acryloyl group.
NAlALA, N-acryloyl glycinamide (NAGA)Free radical initiator, Isopropanol (transfer agent)Poly(NAGA-co-NAlALA) copolymersThermo-responsive hydrogels with tunable properties. mdpi.comnih.gov

Preparation of Functionalized Alaninamide Derivatives for Spectroscopic Labeling

Functionalized alaninamide derivatives are essential for spectroscopic studies, enabling the tracking and characterization of molecules in complex biological systems. A notable application is the synthesis of radiolabeled alaninamide derivatives for use as tumor imaging agents in Positron Emission Tomography (PET).

For instance, ¹⁸F-labeled alanine (B10760859) derivatives can be synthesized from corresponding tosylate precursors in a two-step labeling process. nih.gov This involves a nucleophilic substitution reaction where the tosylate group is displaced by the [¹⁸F]fluoride ion. One such derivative, 3-(1-[¹⁸F]fluoromethyl)-L-alanine (L-[¹⁸F]FMA), has shown promise in imaging tumors with high uptake in glioma and prostate cancer cell lines. nih.gov These derivatives are designed to be transported into cells by specific amino acid transporters, such as the alanine-serine-cysteine (ASC) transporter system, which is often upregulated in cancer cells. nih.gov

The synthesis yields radiochemically pure and enantiomerically pure products, which is critical for their biological activity and imaging specificity. nih.gov

PrecursorLabeling AgentProductApplication
Tosylate-precursor of alanine derivative[¹⁸F]Fluoride¹⁸F-labeled alanine derivative (e.g., L-[¹⁸F]FMA)PET imaging of tumors. nih.gov

Alaninamide as a Chiral Derivatizing Agent in Analytical Research

Alaninamide serves as a fundamental building block for chiral derivatizing agents (CDAs), which are instrumental in the separation and analysis of enantiomers, particularly amino acids.

Applications of Marfey's Reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) in Chiral Analysis

Marfey's reagent, also known as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a widely used chiral derivatizing agent for the analysis of amino acid enantiomers. nbinno.comresearchgate.netacs.org The method involves the pre-column derivatization of amino acids, followed by separation of the resulting diastereomers using high-performance liquid chromatography (HPLC). acs.org

The derivatization reaction proceeds via a nucleophilic aromatic substitution, where the primary amino group of an amino acid attacks the electron-deficient aromatic ring of Marfey's reagent, displacing the fluorine atom. biorxiv.org This reaction converts a pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated by standard chromatographic techniques. biorxiv.org The resulting derivatives are typically detected by UV absorbance at 340 nm. acs.org

A key advantage of Marfey's method is the commercial availability of both the L- and D-enantiomers of the reagent, which can be beneficial when authentic standards of D-amino acids are not available. acs.org The method has been applied to the analysis of amino acids in a variety of samples, including natural products and biological systems. researchgate.netacs.org Recent advancements have combined FDAA derivatization with trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) for the simultaneous separation of 19 pairs of chiral proteinogenic amino acids. biorxiv.orgrsc.org

AnalyteDerivatizing AgentTechniqueKey Finding
Amino acid enantiomersMarfey's Reagent (FDAA)HPLC-UVFormation of diastereomers allows for chromatographic separation. acs.org
19 pairs of DL-amino acidsMarfey's Reagent (FDAA)TIMS-MSSuccessful differentiation of all pairs in a single run. biorxiv.orgrsc.org

Development of Novel Alaninamide-Based Derivatizing Agents for Chromatographic Separation Studies

While Marfey's reagent is highly effective, research continues into the development of new alaninamide-based derivatizing agents to improve separation efficiency and detection sensitivity. researchgate.net Structural variants of Marfey's reagent have been synthesized by replacing the L-alaninamide moiety with other L- or D-amino acid amides. acs.org

One such analogue is Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA), which has been compared to FDAA for the chiral separation of amino acids using TIMS-MS. biorxiv.orgrsc.org While both reagents are effective, studies have shown that FDAA generally provides better separation for a wider range of amino acids under the same conditions. biorxiv.orgrsc.org Another advanced version is Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA). researchgate.net

The development of these novel agents aims to expand the toolkit for chiral analysis, offering alternative selectivities and potentially overcoming limitations of existing reagents for specific applications. researchgate.netresearchgate.net For example, new derivatizing agents are being designed to react with multiple functional groups on an amino acid, which can be advantageous when analyzing modified amino acids. researchgate.net

Prebiotic Chemistry Research Involving Alaninamide Formation in Aqueous Environments

The formation of peptides from simple amino acids is a crucial step in the origin of life. Recent research suggests that amino acid amides, such as alaninamide, may have played a significant role in prebiotic peptide synthesis.

Studies have shown that oligopeptides, oligopeptide amides, and cyclic oligopeptides can be formed directly from alaninamide under simulated prebiotic conditions, specifically through wet-dry cycles at elevated temperatures (e.g., 80°C). eppcgs.orgeppcgs.org These reactions can occur over a wide pH range (3.0, 7.0, and 10.0) without the need for additional activating agents or catalysts. eppcgs.orgeppcgs.org

Thermodynamic analysis indicates that the formation of peptides from amino acid amides is more favorable than from amino acids alone. eppcgs.org Furthermore, alaninamide can act as a "bridge," facilitating the participation of amino acids in the formation of more complex peptide structures. eppcgs.org This suggests a plausible pathway for the emergence of a diverse library of peptides on the primordial Earth. eppcgs.org Other research has explored the role of fatty acids in promoting the reaction of leucinamide with an oxazolone (B7731731) in aqueous media, highlighting the potential for synergy between different classes of prebiotic molecules. rsc.org

Reactant(s)ConditionsProductsSignificance
Alaninamide (Ala-NH₂)Wet-dry cycles at 80°C, various pHOligopeptides, oligopeptide amides, cyclic oligopeptidesPlausible pathway for prebiotic peptide formation without catalysts. eppcgs.orgeppcgs.org
Alaninamide, AlanineWet-dry cycles at 80°CPeptidesAlaninamide facilitates peptide formation from amino acids. eppcgs.org
Leucinamide, OxazoloneAqueous buffer with fatty acid vesiclesDipeptideDemonstrates the role of self-assembled structures in prebiotic chemistry. rsc.org

Abiotic Synthesis Pathways of Alaninamide under Simulated Primordial Earth Conditions

The synthesis of peptides is a fundamental step in the origin of life, yet the formation of these polymers from simple amino acids under prebiotic conditions is constrained by high activation energies and unfavorable thermodynamics. eppcgs.org A compelling alternative pathway involves the direct synthesis of peptides from amino acid amides, such as alaninamide (Ala-NH₂). eppcgs.org Research suggests that amino acid amides could have been key reactants in the formation of prebiotic peptides, offering a more direct and simplified route compared to the polymerization of amino acids. eppcgs.org

The presence of amino acid amides on the primordial Earth is considered plausible, positioning them as suitable building blocks for life. eppcgs.org Their formation and subsequent polymerization could have occurred in environments like submarine hydrothermal systems or alkaline lakes, which were features of the Archean era. eppcgs.orgeppcgs.org The unique energetics of reactions involving amino acid amides may allow for the catalyst-free formation of peptides under these conditions. eppcgs.orgeppcgs.org This proposed pathway circumvents the significant energy barrier associated with the dehydration and condensation of amino acids. eppcgs.orgeppcgs.org

Studies simulating primordial Earth conditions have shown that amino acid amides can act as a "bridge," facilitating the involvement of amino acids in the synthesis of more complex peptide structures. eppcgs.org This suggests a cooperative role where the coexistence of amino acids and their corresponding amides could have significantly contributed to the evolution of a diverse library of prebiotic peptides before the advent of ribosomal machinery. eppcgs.orgeppcgs.org The abiotic synthesis of alaninamide and its subsequent role in peptide formation represent a significant potential mechanism in chemical evolution. eppcgs.org

Role of Wet-Dry Cycles and pH in Alaninamide Oligomerization in Water

Wet-dry cycles, which are common in terrestrial hydrothermal fields and shoreline environments, are widely believed to facilitate the condensation reactions necessary for the formation of biopolymers on the early Earth. eppcgs.orgresearchgate.net Research has demonstrated that these cycles are highly effective in promoting the oligomerization of alaninamide in aqueous solutions, leading to the formation of linear oligopeptides, oligopeptide amides, and cyclic oligopeptides without the need for activating agents or enhancers. eppcgs.org

In simulated prebiotic experiments, solutions of alaninamide were subjected to repeated wet-dry cycles at elevated temperatures (e.g., 80°C) across a range of pH values. eppcgs.orgeppcgs.org These studies reveal that both the pH of the aqueous environment and the cyclical evaporation and rehydration play crucial roles in the polymerization process. The reaction of alaninamide under these conditions has been shown to produce a variety of products, including di-, tri-, and tetra-alanine (Ala₂, Ala₃, Ala₄), as well as longer oligopeptide amides (up to hexamers) and cyclic dipeptides (cyclo-Ala₂). eppcgs.orgresearchgate.net

The pH of the solution significantly influences the yield and chain length of the resulting peptides. eppcgs.orgeppcgs.org Experiments conducted at pH 3.0, 7.0, and 10.0 confirmed the formation of various alanine-containing products under all three conditions. eppcgs.org Notably, the highest production of the shorter oligomers, Ala₂ and Ala₃, was observed at a more alkaline pH of 10.0. eppcgs.orgeppcgs.org In contrast, the formation of the longer peptide, Ala₄, was detected at a neutral pH of 7.0, suggesting that neutral conditions may be more favorable for peptide chain extension. eppcgs.orgeppcgs.org This highlights the importance of localized pH environments in shaping the complexity of peptides that could have formed on the primordial Earth.

The table below summarizes the experimental conditions and major products observed during the oligomerization of alaninamide under simulated wet-dry cycles.

ParameterConditionMajor Products ObservedReference
Reactant 0.1 M Alaninamide (Ala-NH₂) in aqueous solution- Linear Oligopeptides (Ala₂, Ala₃, Ala₄)- Oligopeptide Amides (up to hexamers)- Cyclic Peptides (cyclo-Ala₂) eppcgs.orgresearchgate.net
Temperature 80 °CNot Applicable eppcgs.orgeppcgs.org
Process Two wet-dry cyclesNot Applicable eppcgs.orgeppcgs.org
pH Conditions pH 3.0, 7.0, and 10.0- Ala₂, Ala₃ formed at all pH values.- Highest yield of Ala₂ and Ala₃ at pH 10.0.- Ala₄ detected at pH 7.0. eppcgs.orgeppcgs.org

These findings demonstrate that the interplay of wet-dry cycles and varying pH levels provides a robust and plausible mechanism for the abiotic synthesis and oligomerization of alaninamide, contributing to the inventory of functional peptides on the early Earth. eppcgs.org

Supramolecular Assemblies and Material Science Applications in Aqueous Systems

Water-Mediated Self-Assembly Mechanisms of Alaninamide Derivatives

The self-assembly of alaninamide derivatives in water is a process governed by a delicate balance of forces. Water molecules are not merely a passive solvent but play an active and crucial role in directing the organization of these molecules into larger, functional architectures.

Hydrogen Bonding-Driven Supramolecular Polymerization of Alaninamide Monomers in Water

The primary driving force behind the supramolecular polymerization of many alaninamide-based monomers in an aqueous solution is hydrogen bonding. rsc.org These interactions occur between the amide groups of the alaninamide molecules and are significantly influenced by the surrounding water molecules. The process can be described as a cooperative one, where initial hydrogen bonds facilitate the formation of subsequent bonds, leading to the growth of long, polymer-like chains. diva-portal.org

In aqueous media, a complex interplay exists between intermolecular hydrogen bonds (alaninamide-alaninamide), and hydrogen bonds between the alaninamide molecules and water. nih.gov For self-assembly to occur, the alaninamide-alaninamide hydrogen bonds must be favorable enough to overcome the energetic penalty of disrupting the hydrogen bonds between the alaninamide and water. The structure of the alaninamide derivative itself plays a critical role. For instance, in studies involving N-acryloyl alaninamide (NAAA), the presence of an additional methylene (B1212753) spacer compared to similar molecules was found to weaken the intermolecular hydrogen bonds between the dual amide groups. nih.gov This weakening, in turn, enhanced the interactions between the amide groups and water molecules, influencing the final properties of the resulting supramolecular structure. nih.gov

The self-assembly process is not solely reliant on hydrogen bonding; hydrophobic effects also contribute significantly. The nonpolar parts of the alaninamide derivatives tend to aggregate to minimize their contact with water, a process that can be a major driving force for the initial association of monomers. diva-portal.orgrsc.org This hydrophobic collapse brings the monomers into proximity, allowing the more directional and specific hydrogen bonds to form and guide the growth of the supramolecular polymer. diva-portal.org The combination of hydrogen bonding and hydrophobic effects leads to the formation of fibrillar structures, which are the building blocks of larger assemblies. rsc.org

Role of Alaninamide Amide Moieties in Hydrogel Formation in Aqueous Media

The amide moieties (–CONH2) are central to the ability of alaninamide derivatives to form hydrogels, which are three-dimensional networks capable of entrapping large amounts of water. tainstruments.com These groups are pivotal for two main reasons: their capacity for hydrogen bonding and their hydrophilic nature.

The hydrogen bonding capabilities of the amide groups are directly responsible for the cross-linking of the supramolecular polymer chains, which is essential for forming a stable gel network. nih.gov These physical cross-links are reversible, which can impart stimuli-responsive properties to the hydrogels. mdpi.com The amide groups can act as both hydrogen bond donors (via the N-H protons) and acceptors (via the carbonyl oxygen), allowing for the formation of a robust and extensive hydrogen-bonded network. This network of physical cross-links is what gives the hydrogel its structure and prevents the polymer chains from dissolving in the water. nih.gov

Structural Control and Tunability of Supramolecular Architectures in Water

A significant advantage of supramolecular systems based on alaninamide is the ability to control and tune their structure and, consequently, their properties. This tunability is crucial for designing materials for specific applications.

Design Principles for Alaninamide-Based Supramolecular Hydrogels

The design of alaninamide-based hydrogels revolves around manipulating the molecular structure of the monomer to control the self-assembly process and the resulting network architecture. Key design principles include:

Modifying the Molecular Backbone: Introducing different chemical groups into the alaninamide monomer can significantly alter its self-assembly behavior. For example, copolymerizing N-acryloyl alaninamide with N-acryloyl glycinamide (B1583983) allows for the introduction of hydrophobicity and chirality. mdpi.comresearchgate.net Increasing the content of the more hydrophobic alaninamide-based units has been shown to raise the gel-sol transition temperature. mdpi.comresearchgate.net

Controlling Cross-linking Density: The strength and stability of the hydrogel are directly related to the density of cross-links within the network. nih.gov In physically cross-linked hydrogels, this can be controlled by altering factors that influence hydrogen bonding, such as monomer concentration and temperature. For chemically cross-linked systems, the concentration of the cross-linking agent is a critical parameter. nih.gov

Balancing Hydrophilic and Hydrophobic Interactions: The balance between the hydrophilic and hydrophobic parts of the monomer is crucial for self-assembly in water. diva-portal.org The hydrophobic sections drive the initial aggregation, while the hydrophilic parts, particularly the amide groups, ensure water compatibility and mediate the hydrogen bonding that forms the network. rsc.orgrsc.org By adjusting this balance, for instance, through the length of an alkyl chain, the morphology of the resulting supramolecular structures can be controlled.

Incorporating Stimuli-Responsive Moieties: Designing alaninamide derivatives that respond to external stimuli such as temperature, pH, or light can lead to "smart" hydrogels. For example, some hydrogels based on N-acryloyl alaninamide copolymers exhibit an upper critical solution temperature (UCST), meaning they form a gel upon cooling below a certain temperature. mdpi.com This behavior is highly dependent on the composition of the copolymer. mdpi.comresearchgate.net

The following table summarizes the effect of monomer modification on hydrogel properties based on research findings:

Monomer ModificationEffect on Hydrogel PropertiesReference
Increased N-acryloyl l-alaninamide (B112954) content in copolymerIncreased gel-sol transition temperature, decreased gel consistency mdpi.comresearchgate.net
Introduction of a methylene spacer in N-acryloyl alaninamideWeakened dual amide H-bonding, enhanced water-amide H-bonding, resulting in an ultrasoft hydrogel nih.gov

Influence of Water Content on the Rheological and Structural Properties of Alaninamide-Derived Assemblies

The amount of water within a hydrogel significantly impacts its mechanical and structural properties, collectively known as rheological properties. tainstruments.com Water acts as a plasticizer, and its concentration can dictate the stiffness, elasticity, and flow behavior of the material.

The storage modulus (G') and loss modulus (G''), which are measures of the elastic and viscous components of a material, respectively, are key parameters in characterizing hydrogels. Generally, for a well-structured hydrogel, G' is significantly higher than G'' and shows little dependence on frequency, indicating a stable, solid-like network. tainstruments.com

The water content directly influences these moduli. An increase in water content typically leads to a decrease in both G' and G'', as the polymer chains are more solvated and the network becomes less dense. researchgate.net This results in a softer and more flexible material. Conversely, a lower water content leads to a more concentrated network of polymer chains and cross-links, resulting in a stiffer and stronger gel. mdpi.com

The relationship between water content and rheological properties can be complex. For some composite hydrogels, a higher water content has been associated with improved rheological properties compared to their single-component counterparts. researchgate.net This can be attributed to the formation of more intricate and fibrous networks in the presence of the additional component and water. researchgate.net

The following table illustrates the general influence of water content on the properties of hydrogels:

PropertyInfluence of Increasing Water ContentReference
Storage Modulus (G')Generally Decreases researchgate.net
Loss Modulus (G'')Generally Decreases researchgate.net
Gel StiffnessDecreases mdpi.com
FlexibilityIncreases mdpi.com

Alaninamide As a Fundamental Model System in Biophysical Chemistry Research

Understanding Peptide Solvation and Conformational Dynamics in Aqueous Solutions

The interaction of a peptide with its aqueous solvent is a primary determinant of its three-dimensional structure and, consequently, its biological function. Alaninamide in water offers a simplified yet representative system to dissect these complex interactions at a molecular level.

Due to its structural simplicity, alaninamide has become a benchmark molecule for both computational and experimental investigations into how solvation affects the conformational landscape of peptides. kent.edunih.gov The conformational profile of a peptide is the result of a delicate balance between internal interactions within the molecule and external interactions with the solvent. researchgate.netnih.gov In the gas phase, or a nonpolar solvent like chloroform (B151607), alaninamide and related dipeptides often favor folded conformations stabilized by intramolecular hydrogen bonds, such as the C7 structure. researchgate.netnih.gov

However, in an aqueous solution, the conformational preferences of alaninamide shift significantly. rutgers.edu Water molecules effectively compete for the hydrogen-bonding sites on the peptide backbone, disrupting the internal hydrogen bonds that stabilize compact structures. researchgate.netnih.gov This leads to a greater population of more extended conformations, such as the polyproline II (PII) and β-sheet (βS) structures. researchgate.netnih.gov Molecular dynamics simulations have shown that while some peptides might adopt a helical conformation in chloroform, they can exhibit a mixture of β-hairpin and other shapes in more polar solvents, and lack a single preferred conformation in water. researchgate.net This highlights the profound role of the solvent in dictating peptide flexibility and conformational equilibrium. nih.govrutgers.edu

Studies using techniques like Raman optical activity have been employed to identify the preferred conformers in aqueous solutions, providing experimental support for the presence of multiple conformations. acs.orgacs.org The solvation free energy, which includes both electrostatic and van der Waals components, is a key thermodynamic parameter that governs these conformational shifts. nih.gov The ability to model these changes accurately is a testament to the utility of alaninamide as a test case for solvation models. nih.govnih.gov

Table 1: Predominant Conformations of Alanine (B10760859) Dipeptide Models in Different Solvents

Solvent Predominant Conformations Key Interactions Reference
Gas Phase / Chloroform C7 (seven-membered ring) Intramolecular Hydrogen Bonds researchgate.netnih.govrutgers.edu
Water PII (polyproline II), αR (right-handed helix), Extended (C5) Intermolecular Peptide-Water Hydrogen Bonds nih.govnih.govrutgers.edu
Dimethyl Sulfoxide (B87167) (DMSO) β-hairpin, Ω-shape Solvent-Peptide Interactions researchgate.net
Methanol (B129727) (MeOH) β-hairpin, Ω-shape Solvent-Peptide Interactions researchgate.net

The shift in conformational preference of alaninamide upon solvation in water can be traced to the specific molecular interactions between the peptide and the surrounding water molecules. Water, being a highly polar and protic solvent, is an excellent hydrogen bond donor and acceptor. inspiraadvantage.comlabxchange.org This allows it to form strong hydrogen bonds with the amide (-CONH-) and amino (-NH2) groups of the alaninamide backbone. researchgate.netsci-hub.se

Quantum mechanical calculations and molecular dynamics simulations reveal that water molecules can insert themselves into the backbone, effectively breaking the intramolecular (i to i+4 or C7) hydrogen bonds that would otherwise stabilize a folded structure. wesleyan.edu The formation of these peptide-water hydrogen bonds is energetically favorable and compensates for the energetic penalty of breaking the internal bonds. researchgate.net The result is a solvation shell of water molecules that intimately interacts with the peptide. researchgate.net

Furthermore, the high dielectric constant of water screens the electrostatic interactions between partial charges on the peptide backbone. researchgate.net This weakening of intramolecular electrostatic forces further destabilizes compact, folded structures and favors more extended conformations where the peptide groups can be optimally solvated. researchgate.netrutgers.edu The combination of direct hydrogen bonding competition and electrostatic screening by water is the fundamental molecular reason for the observed shift towards extended conformations like PII in aqueous solutions. rutgers.edunih.gov Studies on alanine dipeptides show that the right-handed α-helical (αR) conformation, which is highly unstable in the gas phase, becomes significantly more stable in water due to these solvent effects. rutgers.edu

Interplay of Intramolecular and Intermolecular Forces in Alaninamide Aqueous Solutions

The conformational state of alaninamide in water is ultimately determined by a complex interplay between forces within the molecule (intramolecular) and forces between the molecule and the solvent (intermolecular). researchgate.netreddit.comkhanacademy.org

In an aqueous environment, there is a constant dynamic competition between the formation of internal hydrogen bonds within the alaninamide molecule and the formation of external hydrogen bonds with the surrounding water molecules. researchgate.netnih.gov Intramolecular forces, such as the hydrogen bond that forms the C7 ring structure, are crucial for stabilizing specific folded conformations. researchgate.net These forces are inherent to the peptide itself.

Conversely, intermolecular forces, primarily the hydrogen bonds between alaninamide's polar groups (N-H and C=O) and water, drive the solvation process. inspiraadvantage.comyoutube.com Water molecules can act as both hydrogen bond donors to the carbonyl oxygen and acceptors from the amide hydrogen. nih.gov The strength and directionality of these hydrogen bonds are significant. usp.br The balance between these two sets of interactions dictates the conformational ensemble. In water, the sheer number and favorable energy of peptide-water hydrogen bonds tip the equilibrium away from internally hydrogen-bonded structures towards solvated, extended forms. rutgers.edunih.gov As a peptide uncoils, the number of intra-peptide hydrogen bonds decreases, and they are replaced by peptide-water hydrogen bonds. nih.gov

The electrostatic component of the solvation free energy is generally favorable, as the polar peptide groups interact strongly with the polar water molecules. nih.gov This interaction stabilizes the solute in the aqueous phase. Concurrently, there is an energetic cost to creating a cavity in the solvent to accommodate the peptide molecule. nih.gov

Q & A

Q. What statistical approaches are recommended for reconciling variability in IC₅₀ values across antiviral assays?

  • Methodological Answer: Apply replicated analysis (e.g., hierarchical Bayesian modeling) to account for inter-lab variability. Use Bland-Altman plots to assess agreement between assay platforms (e.g., cell-based vs. enzymatic assays) .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Q. How do crystallographic studies inform salt selection strategies for alaninamide derivatives to enhance aqueous solubility?

  • Methodological Answer: Screen counterions (e.g., hydrochloride, mesylate) via slurry crystallization. Determine crystal lattice energy via X-ray diffraction and correlate with solubility profiles using Van’t Hoff analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.